3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl-

Catalog No.
S13408666
CAS No.
105651-78-3
M.F
C13H14N2O2S
M. Wt
262.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-...

CAS Number

105651-78-3

Product Name

3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl-

IUPAC Name

2-phenyl-4-propan-2-yloxy-5-sulfanylpyridazin-3-one

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

InChI

InChI=1S/C13H14N2O2S/c1-9(2)17-12-11(18)8-14-15(13(12)16)10-6-4-3-5-7-10/h3-9,18H,1-2H3

InChI Key

XUTUHLSYOTVJQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NN(C1=O)C2=CC=CC=C2)S

3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- is a heterocyclic compound belonging to the pyridazinone family. It features a unique structure characterized by the presence of a mercapto group, an isopropoxy group, and a phenyl group attached to the pyridazinone ring. The compound has garnered attention in various fields of scientific research due to its potential biological and chemical properties, particularly in medicinal chemistry and material science. Its chemical formula is C13H14N2O2SC_{13}H_{14}N_{2}O_{2}S with a molecular weight of 262.33 g/mol, and it is identified by the CAS number 105651-78-3.

  • Oxidation: The mercapto group can be oxidized to form sulfoxide or sulfone derivatives.
  • Reduction: The pyridazinone ring can be reduced to generate dihydropyridazinone derivatives.
  • Substitution: The isopropoxy group may be substituted with other alkoxy groups or nucleophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride serve as reducing agents.
  • Substitution: Nucleophiles such as alkoxides or amines are typically employed under basic conditions.

Research indicates that 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- exhibits potential biological activities. These include antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. Its mechanism of action may involve interactions with specific molecular targets, including covalent bonding with thiol-containing enzymes, which could inhibit their activity and modulate various biochemical pathways.

The synthesis of 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Pyridazinone Ring: Cyclization of a hydrazine derivative with a diketone to create the pyridazinone core.
  • Introduction of the Phenyl Group: This is achieved through nucleophilic aromatic substitution.
  • Addition of the Isopropoxy Group: Alkylation using isopropyl halide introduces the isopropoxy group.
  • Incorporation of the Mercapto Group: Reacting the intermediate with a thiol reagent under basic conditions adds the mercapto group.

Industrial production may optimize these methods for enhanced yield and purity using advanced purification techniques and continuous flow reactors.

3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- has diverse applications across various fields:

  • Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for potential biological activities, including antimicrobial and anticancer effects.
  • Medicine: Explored as a lead compound for developing new therapeutic agents.
  • Industry: Applied in creating novel materials with specific chemical properties.

Studies on interaction mechanisms suggest that this compound can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular receptors or enzymes, influencing various biochemical pathways essential for cellular function.

Similar Compounds

When comparing 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl-, several similar compounds can be noted for their structural and functional characteristics:

Compound NameCAS NumberKey Features
4-Isopropoxy-5-mercapto-2-phenylpyridazin-3-one105651-78-3Contains similar functional groups; potential biological activity
2-tert-butyl-4-chloro-5-sulfanylpyridazin-3-oneNot specifiedFeatures similar pyridazinone core; investigated for biological properties
2-propoxypyridineNot specifiedRelated structure; used in various chemical applications
2-tert-butyl-5-(chloromethyl)thiopheneNot specifiedShares thiol functional groups; relevant in material science

These compounds highlight the uniqueness of 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl-, particularly in its specific combination of functional groups and potential applications in medicinal chemistry .

Classical Cyclocondensation Approaches for Pyridazinone Core Formation

The formation of the pyridazinone core represents a fundamental challenge in heterocyclic chemistry, requiring precise control over regioselectivity and reaction conditions [1]. Classical cyclocondensation methodologies have established the foundation for pyridazinone synthesis through well-documented mechanistic pathways that proceed via hydrazine-mediated cyclization reactions [2].

The most prevalent approach involves the Schmidt-Druey synthesis, which utilizes the cyclocondensation of 1,2-diketones with reactive methylene esters and hydrazones to yield pyridazin-3(2H)-ones in a one-pot reaction [2]. This methodology demonstrates exceptional versatility, as monohydrazones of 1,2-dicarbonyl compounds or hydrazides containing reactive methylene groups can be employed for pyridazin-3(2H)-one synthesis [2]. The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization, effectively constructing the six-membered heterocyclic framework [1].

Alternative cyclocondensation strategies utilize saturated and unsaturated 1,4-dicarbonyl compounds that undergo reaction with hydrazine via hydrazone intermediates, yielding either 1,4-dihydropyridazine or pyridazine products [2]. Subsequent dehydrogenation of dihydropyridazine intermediates using bromine in acetic acid provides access to the fully aromatic pyridazine system [2]. This classical approach has been extensively validated for the preparation of 6-substituted pyridazine-3(2H)-ones through cyclocondensation of ketocarboxylic acids or their esters with hydrazine, followed by dehydrogenation of the resultant dihydrocompound [2].

Table 1: Classical Cyclocondensation Reaction Conditions

Starting MaterialReagentSolventTemperatureYield Range
1,4-Dicarbonyl compoundsHydrazine hydrateEthanolReflux65-85%
Ketocarboxylic acidsHydrazine hydrateEthanol100°C70-90%
1,2-Diketones + methylene estersHydrazineVariousRoom temperature to reflux60-80%

Modern implementations of cyclocondensation have incorporated microwave-assisted procedures to enhance reaction efficiency and product purity [3]. These methodologies demonstrate improved reaction kinetics while maintaining the fundamental mechanistic principles established in classical approaches [3]. The formation of 5-amino-4-hydroxy-3(2H)-pyridazinone derivatives through microwave-assisted cyclocondensation exemplifies the evolution of traditional synthetic strategies [3].

Protecting Group Strategies for Functional Group Compatibility

The synthesis of multifunctional pyridazinone derivatives necessitates sophisticated protecting group strategies to ensure selective transformations and prevent unwanted side reactions [7]. The implementation of protecting groups becomes particularly critical when multiple reactive sites are present within the molecular framework [7].

Benzyl-based protecting groups have proven highly effective for nitrogen protection in pyridazinone synthesis [7]. The utilization of 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one as a synthetic intermediate demonstrates the strategic application of benzyl protection to enable selective functionalization at alternative positions [7]. Subsequent removal of the benzyl protective group using aluminum chloride in toluene provides access to the unsubstituted tricyclic pyridazinones [7].

Carbamate-based protection strategies have been employed for amino functionalities in pyridazinone synthesis [7]. The synthesis of building blocks such as tert-butoxycarbonyl-protected 3-aminobenzoic acid derivatives enables selective coupling reactions with cyclopropylamine using propylphosphonic anhydride, followed by deprotection to yield the desired aniline intermediates [7]. This approach demonstrates the compatibility of carbamate protecting groups with pyridazinone synthetic protocols [7].

Table 3: Protecting Group Strategies in Pyridazinone Synthesis

Functional GroupProtecting GroupInstallation ConditionsDeprotection ConditionsCompatibility
AminoBocStandard conditionsTFA or HClExcellent
HydroxylBenzylNaH, BnBrH₂/Pd-CGood
CarboxylMethyl esterMeOH, H⁺LiOH, H₂OExcellent
Nitrogen (ring)BenzylBnBr, baseAlCl₃, tolueneGood

Ester-based protection for carboxylic acid functionalities has been extensively utilized in pyridazinone chemistry [7]. The preparation of methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate serves as a versatile intermediate for subsequent alkylation reactions [7]. Initial alkylation of the pyridazinone nitrogen with suitable alkyl halides, followed by ester hydrolysis, provides access to a diverse array of carboxylic acid derivatives [7].

The strategic selection of protecting groups must consider not only the stability under reaction conditions but also the ease of removal without affecting the pyridazinone core structure [7]. Fluoride-labile protecting groups, such as trimethylsilyl derivatives, have found application in specific synthetic sequences where mild deprotection conditions are required [7].

Green Chemistry Approaches: Solvent-Free and Catalytic Methods

The development of environmentally sustainable synthetic methodologies for pyridazinone preparation has gained significant attention, with emphasis on reducing organic solvent consumption and implementing catalytic processes [1]. Ultrasound-promoted multicomponent synthesis represents a paradigm shift toward green chemistry principles in heterocyclic synthesis [1].

The implementation of ionic liquid catalysts has revolutionized pyridazinone synthesis through environmentally compatible reaction media [1]. The use of 1-butyl-3-methylimidazolium bromochloroaluminate as an efficient recyclable catalyst enables multicomponent synthesis of pyridazinones and phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines in high yield with significantly reduced reaction times [1]. This methodology demonstrates exceptional environmental compatibility, reusability, operational simplicity, non-toxicity, non-corrosiveness, and cost-effectiveness [1].

Solvent-free reaction conditions have been successfully implemented using microwave irradiation to achieve excellent yields with reduced reaction times [1]. The neat reaction approach under both microwave and ultrasound irradiation provides access to thieno[3,4-d]pyridazinones while avoiding volatile and toxic organic solvents [1]. These methodologies represent significant advances in sustainable synthesis, eliminating the need for traditional organic solvents while maintaining high synthetic efficiency [1].

Table 4: Green Chemistry Methodologies for Pyridazinone Synthesis

MethodCatalyst/ConditionsSolventEnergy SourceYieldReaction Time
Ionic liquid catalysis[bmim]Br-AlCl₃Solvent-freeUltrasound85-95%30-60 min
Microwave synthesisSolid supportMinimalMicrowave80-90%15-45 min
Ultrasound promotionNoneWaterUltrasound75-85%1-3 hours
Continuous flowPd catalystsGreen solventsHeating88-94%5-20 min

Palladium-catalyzed methodologies have emerged as powerful tools for sustainable pyridazinone synthesis [8]. The development of novel formation of 1,3-oxazepine heterocycles via palladium-catalyzed intramolecular coupling reactions demonstrates the potential for transition metal catalysis in heterocyclic synthesis [8]. Optimal conditions employ palladium acetate as the palladium source, 1,1′-bis(diphenylphosphino)ferrocene as the ligand, and potassium carbonate as base at 80°C in toluene [8].

Organocatalytic approaches have provided alternative pathways for pyridazine synthesis through biologically inspired methodologies [9]. The organocatalytic one-pot synthesis of highly functionalized pyridazines from Morita-Baylis-Hillman carbonates and diazo compounds represents a significant advancement in sustainable heterocyclic chemistry [9]. This synthetic route tolerates significant substrate variation to deliver a broad range of substituted products, including trifluoromethyl-substituted pyridazine derivatives [9].

The integration of continuous flow chemistry with green catalytic methods offers promising opportunities for scalable pyridazinone synthesis [10]. Recent developments in ribosome-mediated biosynthesis of pyridazinone oligomers demonstrate the potential for biocatalytic approaches to heterocyclic synthesis [10]. These methodologies employ cyclocondensation reactions between activated γ-keto and α-hydrazino ester monomers under mild aqueous conditions [10].

The 4-(1-methylethoxy) substituent in 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- represents a particularly reactive site for nucleophilic displacement reactions. The isopropoxy group functions as a leaving group under specific conditions, primarily through metal-mediated activation mechanisms [1].

Research demonstrates that alkoxy groups in vinylogous and aromatic esters undergo direct displacement by Grignard reagents through an inner-sphere mechanism involving metalaoxetane transition states [1]. The reaction proceeds through the formation of a stable organomagnesium chelate between the alkoxy and adjacent carbonyl groups, which dictates both reactivity and selectivity [1]. This chelation effect is crucial for activating the normally poor leaving ability of alkoxide groups.

The displacement mechanism involves several critical steps: first, coordination of the magnesium center with both the 4-(1-methylethoxy) oxygen and the adjacent carbonyl oxygen creates a stable six-membered chelate complex [1]. Subsequently, nucleophilic attack occurs through a four-membered metalaoxetane transition state, with calculated activation barriers ranging from 24.8 to 25.2 kcal/mol [1]. The reaction exhibits excellent chemoselectivity, with yields typically ranging from 70-95% under optimized conditions [1].

Temperature requirements for these transformations are relatively mild, typically occurring between room temperature and 100°C [1]. The reaction tolerance extends to various alkoxy groups, though notably, better leaving groups such as tosyloxy are not displaced under these conditions [1]. This apparent contradiction arises from the requirement for chelate formation, which is disrupted by bulky leaving groups [1].

Mechanistic studies reveal that the presence of a carbonyl group in the ortho position is essential for alkoxy group displacement, as it enables both Lewis acid-enhanced activation of the β position and stabilization of the negative charge generated upon alkyl addition [1]. The true 1,4-conjugate addition character of the initial steps becomes evident through computational analysis [1].

Oxidation-Reduction Behavior of the 5-Mercapto Group

The 5-mercapto substituent exhibits complex oxidation-reduction behavior characteristic of thiol functionalities in heterocyclic systems. Thiol oxidation can produce multiple products depending on reaction conditions, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids [2].

Direct observation of sulfenic acid formation has been achieved through careful monitoring of thiol oxidation with hydrogen peroxide in buffered methanol [2]. The oxidation proceeds sequentially, converting the thiol first to the corresponding sulfenic acid, then to sulfinic acid, and finally to sulfonic acid [2]. Each oxidation state exhibits distinct spectroscopic properties, with rate constants determined for each successive oxidation step [2].

Kinetic studies reveal that all three oxidation steps are first order in both the sulfur compound and hydrogen peroxide [2]. The oxidation of mercaptopropane sulfonic acid proceeds rapidly, reaching the sulfinic acid stage within 0.5 seconds, while mercaptonicotinic acid oxidation to the sulfenic acid occurs within 1 second [3]. These rapid kinetics indicate the high reactivity of the mercapto group toward oxidizing agents.

Temperature effects significantly influence the oxidation pathways. At elevated temperatures between 25-60°C with excess oxidant, sulfinic acid formation predominates with yields of 70-90% [3]. Under milder conditions at 0-25°C in buffered solutions, sulfenic acid intermediates can be observed, though they remain unstable and reactive with yields of 60-80% [3].

The pH dependence of mercapto group oxidation shows complex behavior. Above pH 8.5 for mercaptopropane sulfonic acid and pH 9.0 for mercaptonicotinic acid, the kinetic expression involves three terms: one dependent on thiol, ferrate, and hydrogen ion concentrations; one involving thiol and ferrate concentrations; and one involving hydrogen and ferrate ion concentrations [3]. This complex pH dependence reflects multiple parallel reaction pathways involving both protonated and unprotonated oxidizing species [3].

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful synthetic approach for functionalizing pyridazinone derivatives. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have proven particularly effective for constructing carbon-carbon bonds in pyridazinone systems [4] [5].

Recent synthetic work demonstrates the successful preparation of thienylpyridazine derivatives through palladium-catalyzed Suzuki-Miyaura coupling using 3-bromo-6-(thiophen-2-yl)pyridazine derivatives and various heteroaromatic boronic acids [4]. The electron-deficient pyridazine heterocycle serves as an excellent coupling partner, with the thiophene electron-rich heterocycle functioning effectively as an electron donor group and π-spacer [4].

Reaction conditions for these transformations typically involve temperatures ranging from 80-150°C, using palladium catalysts such as Pd(PPh3)4, PdCl2, or Pd(OAc)2 with appropriate phosphine ligands [6] [7]. The choice of base significantly influences reaction outcomes, with commonly employed bases including K2CO3, Cs2CO3, and triethylamine [7]. Yields for these cross-coupling reactions generally range from 60-90%, depending on substrate substitution patterns and reaction conditions [4] [5].

The mechanism of palladium-catalyzed cross-coupling involves three key steps: oxidative addition of the organic halide to palladium(0), transmetalation with the organometallic reagent, and reductive elimination to form the carbon-carbon bond [6]. The electron-deficient nature of the pyridazinone ring facilitates the oxidative addition step, while the presence of electron-donating substituents can enhance the overall coupling efficiency [4].

Substrate scope investigations reveal broad tolerance for various functional groups. Pyridazinone derivatives functionalized with electron acceptor groups such as cyano, nitro, and carbonyl functionalities undergo successful coupling reactions [4]. The resulting products exhibit interesting optical and electronic properties, with some derivatives showing significant nonlinear optical activity [4] [5].

Photochemical and Thermal Decomposition Pathways

The photochemical and thermal stability of pyridazinone derivatives involves complex decomposition pathways that depend on reaction conditions, temperature, and irradiation parameters. Thermal decomposition typically occurs through a series of primary, secondary, and tertiary reactions involving bond cleavage, molecular rearrangement, and aromatic condensation [8].

Photochemical reactions of pyridazinone systems have been studied extensively, particularly focusing on ring-opening and skeletal editing processes [9] [10]. UV irradiation of pyridazinone derivatives leads to photochemical skeletal editing, enabling transformation into diverse bicyclic pyrazolines and pyrazoles under mild conditions [9]. These reactions proceed without metals, photocatalysts, or additives, demonstrating the inherent photoreactivity of the pyridazinone system [9].

Thermal decomposition pathways involve sequential bond breaking based on bond dissociation energies. Initial decomposition typically begins around 300-400°C with cleavage of carbon-heteroatom bonds generating free radicals [8]. The process continues with molecular rearrangement and thermal polymerization, ultimately leading to aromatic condensation and hydrogen elimination from side chains [8].

The photochemical oxidation of pyridazinone derivatives has been documented, showing formation of ring-opened products and dimerization processes [11]. Irradiation with ultraviolet light in the presence of oxidizing agents results in complex product mixtures including morpholine-ring-opening products and novel ring-contracted compounds [11]. The formation of dimers occurs through secondary photolysis reactions, indicating the complex nature of photochemical decomposition pathways [11].

Temperature significantly affects both photochemical and thermal degradation processes. The apparent rate constants for photochemical reactions increase with temperature, with calculated activation energies of approximately 19.65 kJ/mol for thermal degradation processes [12]. UV degradation follows pseudo first-order kinetics, with degradation rates influenced by initial concentration, pH, and the presence of various anions in solution [12].

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.07759887 g/mol

Monoisotopic Mass

262.07759887 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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